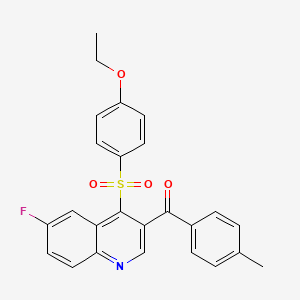

(4-((4-乙氧基苯基)磺酰)-6-氟喹啉-3-基)(对甲苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of complex molecules such as "(4-((4-Ethoxyphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(p-tolyl)methanone" involves multiple steps, including acylation, Grignard reactions, and regioselective demethylation. These steps are critical in constructing the quinolinyl and tolylmethanone frameworks. An example of a similar synthesis approach is found in the creation of dihydronaphthalene isomers through acylation and a Grignard reaction, followed by demethylation to produce specific methanone derivatives with antiestrogenic activity (Jones et al., 1979).

Molecular Structure Analysis

The molecular structure of complex compounds is often elucidated using spectroscopic techniques and X-ray diffraction (XRD) studies. For instance, the molecular structure of a similar compound, "(2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone," was confirmed through XRD, highlighting the importance of intermolecular hydrogen bonding in stabilizing the compound's structure (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving sulfonyl groups and fluorinated quinolines typically showcase the compound's reactivity towards various reagents and conditions. The reactivity can be exemplified by the synthesis of fluorophore derivatives from quinolines, indicating the potential for creating highly fluorescent compounds for biomedical applications (Hirano et al., 2004).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and stability, are crucial for understanding their behavior in different environments. For example, the stability of a fluorophore derivative against light and heat demonstrates the compound's suitability for long-term applications in fluorescent labeling (Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents, pH stability, and fluorescence characteristics, are essential for predicting the compound's interactions and its potential applications. The broad pH stability and high fluorescence intensity of certain quinoline derivatives underscore their utility in a wide range of chemical and biological applications (Hirano et al., 2004).

科学研究应用

材料科学和化学工程

合成和性能研究新型磺化聚合物:类似于所述化合物中的磺化片段,已经开发了用于燃料电池的磺化聚合物。对磺化聚(醚醚酮)的研究表明其在直接甲醇燃料电池应用中的潜力,突出了其选择性和效率 (Li et al., 2009)。

质子交换膜:合成了磺化聚(芳撑醚砜)共聚物,并评估其作为燃料电池质子交换膜的使用,展示了良好的机械强度和高质子传导性 (Kim et al., 2008)。

医学和药理学

抗癌和抗疟疾药物:某些磺酰化合物表现出显著的抗疟疾和抗癌活性。例如,对甲氧基苯基对甲苯磺酸酯已被确认为一种选择性和有效的抗疟疾药物,对人类皮肤癌细胞具有活性 (Langler et al., 2003)。

苯基异喹啉生物碱的合成:与所述化合物具有相似结构基团的化合物已被合成,并显示出进一步药物探索的潜力 (Pudjiastuti et al., 2010)。

分析化学

荧光传感:已开发了用于检测水介质中离子的分子印迹聚合物(MIPs),利用荧光传感机制。这项研究指向了在环境监测和分析化学中的潜在应用 (Ng & Narayanaswamy, 2006)。

作用机制

Target of Action

The compound contains a quinoline moiety, which is a common structural feature in many bioactive molecules. Quinoline derivatives are known to interact with a variety of biological targets, including DNA, enzymes, and receptors .

Mode of Action

The exact mode of action would depend on the specific target. For instance, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from catalyzing its reaction .

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Quinoline derivatives are often involved in pathways related to cell growth and proliferation, inflammation, and infection .

Result of Action

The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound acts as an enzyme inhibitor, it might slow down or stop a particular biochemical reaction, leading to changes in cell function .

属性

IUPAC Name |

[4-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FNO4S/c1-3-31-19-9-11-20(12-10-19)32(29,30)25-21-14-18(26)8-13-23(21)27-15-22(25)24(28)17-6-4-16(2)5-7-17/h4-15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTCGKJTMWWIAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B2492784.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2492789.png)

![2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2492790.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2492791.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492793.png)

![2-(cyclopentylthio)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2492795.png)

![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2492800.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2492802.png)

![Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B2492804.png)